molecular formula C10H11N3O2 B14944117 2-(Imidazo[1,2-a]pyrimidin-2-yl)butanoic acid

2-(Imidazo[1,2-a]pyrimidin-2-yl)butanoic acid

Katalognummer: B14944117
Molekulargewicht: 205.21 g/mol
InChI-Schlüssel: MVOSXTICSYHNIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Imidazo[1,2-a]pyrimidin-2-yl)butanoic acid is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core. This structure is significant in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Imidazo[1,2-a]pyrimidin-2-yl)butanoic acid can be achieved through various synthetic methodologies. Common approaches include multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions. These methods often involve the formation of carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of green chemistry principles to minimize environmental impact and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Imidazo[1,2-a]pyrimidin-2-yl)butanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazo[1,2-a]pyrimidine derivatives .

Wirkmechanismus

The mechanism of action of 2-(Imidazo[1,2-a]pyrimidin-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects . The compound may act as an inhibitor or activator of specific enzymes, thereby influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Imidazo[1,2-a]pyrimidin-2-yl)butanoic acid is unique due to its specific imidazo[1,2-a]pyrimidine core, which provides distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C10H11N3O2

Molekulargewicht

205.21 g/mol

IUPAC-Name

2-imidazo[1,2-a]pyrimidin-2-ylbutanoic acid

InChI

InChI=1S/C10H11N3O2/c1-2-7(9(14)15)8-6-13-5-3-4-11-10(13)12-8/h3-7H,2H2,1H3,(H,14,15)

InChI-Schlüssel

MVOSXTICSYHNIT-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=CN2C=CC=NC2=N1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.